1-Hydroxynaphthalene-2-carbonyl chloride

Übersicht

Beschreibung

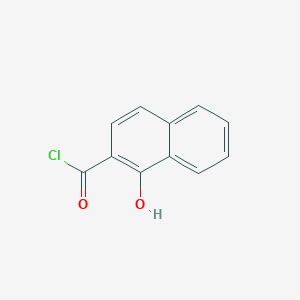

1-Hydroxynaphthalene-2-carbonyl chloride is an organic compound with the molecular formula C11H7ClO2 and a molecular weight of 206.63 g/mol . It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the first position and a carbonyl chloride group at the second position on the naphthalene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactive functional groups.

Vorbereitungsmethoden

1-Hydroxynaphthalene-2-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-hydroxynaphthalene with thionyl chloride (SOCl2) under controlled conditions . The reaction typically proceeds as follows:

1-Hydroxynaphthalene+SOCl2→1-Hydroxynaphthalene-2-carbonyl chloride+HCl+SO2

The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Hydroxynaphthalene-2-carbonyl chloride undergoes various chemical reactions due to its reactive carbonyl chloride group. Some of the common types of reactions include:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the carbonyl chloride group to a hydroxymethyl group.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, leading to the formation of various heterocyclic compounds.

Major products formed from these reactions include amides, esters, thioesters, and heterocyclic compounds, which are valuable intermediates in organic synthesis and pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

1-Hydroxynaphthalene-2-carbonyl chloride, also known as 2-naphthoyl chloride, is a significant compound in organic chemistry with various applications across different fields. This article delves into its scientific research applications, highlighting its utility in synthesizing pharmaceuticals, dyes, and other chemical intermediates.

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, a study demonstrated the design and synthesis of a series of 1-hydroxynaphthalene-2-carboxanilides, which exhibited significant anticancer activity against human colon carcinoma cell lines. These compounds were synthesized using microwave-assisted protocols, showcasing the efficiency of this method in drug development .

Dye Production

The compound is also utilized in the production of dyes and pigments. It can be transformed into azomethine dyes through condensation reactions with suitable amines. These dyes have applications in textiles and plastics, providing vibrant colors with improved fastness properties compared to traditional dyes . The synthesis of these dyes often involves using this compound as a key starting material.

Antimicrobial Agents

Recent studies have explored the antimicrobial properties of derivatives of this compound. For example, N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides were tested against Gram-negative bacteria, showing varying degrees of inhibitory activity. The most effective derivatives demonstrated minimum inhibitory concentrations (MIC) that suggest potential for further development as antimicrobial agents .

Environmental and Toxicological Studies

Research has also focused on the environmental impact and toxicological profiles of naphthalene derivatives, including this compound. Understanding the toxicity and environmental behavior of these compounds is crucial for assessing their safety in industrial applications .

Case Study 1: Anticancer Activity

A study conducted on a series of 1-hydroxynaphthalene-2-carboxanilides revealed that several compounds exhibited potent anticancer activity against colon cancer cell lines. The mechanism was linked to their ability to intercalate with DNA, suggesting a promising avenue for developing new cancer therapies .

Case Study 2: Synthesis of Dyes

In another investigation, researchers synthesized various azomethine dyes from this compound. These dyes were evaluated for their fastness properties and color purity, revealing that they outperformed conventional dye systems in several applications, including textile dyeing and plastic coloration .

Case Study 3: Antibacterial Properties

The antibacterial efficacy of N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides was tested against common pathogens such as E. coli and Salmonella typhimurium. Results indicated that certain derivatives possessed significant antibacterial activity, warranting further exploration for potential use in pharmaceutical formulations targeting bacterial infections .

Wirkmechanismus

The mechanism of action of 1-hydroxynaphthalene-2-carbonyl chloride largely depends on its reactivity with various biological targets. In medicinal chemistry, it acts as a precursor for the synthesis of compounds that can inhibit specific enzymes or proteins involved in disease pathways . For example, derivatives of this compound have been shown to inhibit the activity of c-Jun N-terminal kinases (JNKs), which play a role in cancer cell proliferation and survival . The molecular targets and pathways involved include enzyme inhibition, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

1-Hydroxynaphthalene-2-carbonyl chloride can be compared with other similar compounds such as 1-hydroxynaphthalene-2-carboxylic acid and 1-hydroxynaphthalene-2-carboxanilides . While all these compounds share the naphthalene core structure, their functional groups confer different reactivities and applications:

1-Hydroxynaphthalene-2-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, making it less reactive but more suitable for applications requiring mild reaction conditions.

1-Hydroxynaphthalene-2-carboxanilides: These derivatives are known for their biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its high reactivity, making it a versatile intermediate for the synthesis of a wide range of organic compounds.

Biologische Aktivität

1-Hydroxynaphthalene-2-carbonyl chloride, also known as this compound (CAS Number: 38077-69-9), is a compound of significant interest in medicinal chemistry due to its biological activity and potential applications in drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features a reactive carbonyl chloride group that facilitates various chemical reactions, including substitution, oxidation, and condensation. These reactions are pivotal for the synthesis of biologically active derivatives such as amides and esters, which are essential in pharmaceutical applications.

The mechanism of action for this compound is primarily linked to its reactivity with biological targets. It acts as a precursor for synthesizing compounds that can inhibit specific enzymes or proteins involved in disease pathways, particularly in cancer treatment. The compound's high reactivity allows it to form intermediates that can interact with cellular targets, leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of 116 small-molecule derivatives were synthesized and tested against human colon carcinoma cell lines. These studies revealed that certain derivatives exhibited antiproliferative activity comparable to standard anticancer drugs, particularly in cells lacking the TP53 tumor suppressor gene. The mechanisms involved include intercalation into DNA and modulation of cell cycle progression .

Table 1: Anticancer Activity of 1-Hydroxynaphthalene-2-Carboxanilides

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 (TP53 wild-type) | 15 | DNA intercalation |

| Compound B | HCT116 (TP53 null) | 10 | Apoptosis induction |

| Compound C | SW480 | 20 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have shown antimicrobial activity. For example, N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides were tested against Gram-negative bacteria, demonstrating varying degrees of inhibition with minimum inhibitory concentrations (MICs) ranging from 50 to 1000 µM .

Table 2: Antimicrobial Activity of Hydroxynaphthalene Derivatives

| Compound | Bacterial Strain Tested | MIC (µM) |

|---|---|---|

| Compound D | E. coli | 100 |

| Compound E | S. typhimurium | 50 |

| Compound F | K. pneumoniae | >1000 |

Case Studies and Research Findings

A notable study investigated the antiproliferative effects of ring-substituted derivatives on THP-1 and MCF-7 cancer cell lines. The results indicated that these compounds induced apoptosis and cell cycle arrest, particularly through mitochondrial pathways. Flow cytometry analysis revealed significant changes in cell viability and proliferation rates upon treatment with these derivatives .

Another study focused on the structure-activity relationship (SAR) of hydroxynaphthalene carboxamide derivatives. It was found that substituents on the aromatic ring significantly influenced biological activity, with electron-withdrawing groups enhancing potency against cancer cells .

Eigenschaften

IUPAC Name |

1-hydroxynaphthalene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-11(14)9-6-5-7-3-1-2-4-8(7)10(9)13/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDWGIMWXKYYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515505 | |

| Record name | 1-Hydroxynaphthalene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38077-69-9 | |

| Record name | 1-Hydroxynaphthalene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.